4-(2,6-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one

Description

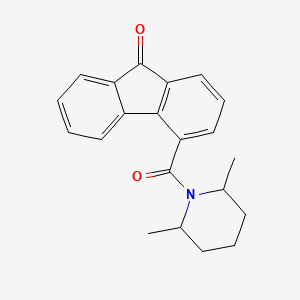

4-(2,6-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one is a chemical compound that has garnered attention in scientific research due to its unique structural and chemical properties. This compound features a fluorenone core substituted with a 2,6-dimethylpiperidine-1-carbonyl group, making it a valuable subject for various chemical and biological studies.

Properties

IUPAC Name |

4-(2,6-dimethylpiperidine-1-carbonyl)fluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c1-13-7-5-8-14(2)22(13)21(24)18-12-6-11-17-19(18)15-9-3-4-10-16(15)20(17)23/h3-4,6,9-14H,5,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLYNRORQJEDNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one typically involves the following steps:

Formation of the Fluorenone Core: The fluorenone core can be synthesized through the oxidation of fluorene using reagents such as chromic acid or potassium permanganate.

Introduction of the Piperidine Group: The 2,6-dimethylpiperidine-1-carbonyl group is introduced via a nucleophilic substitution reaction. This involves reacting fluorenone with 2,6-dimethylpiperidine in the presence of a suitable catalyst, such as a Lewis acid like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the fluorenone core or the piperidine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, often in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction can produce fluorenol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antitumor Activity

Research indicates that derivatives of 9-fluorenone, including those related to 4-(2,6-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one, exhibit significant biological activities. Various Schiff base derivatives of 9-fluorenone have shown promise against microbial infections and certain cancers. For instance, studies have demonstrated that these compounds can inhibit the growth of bacterial strains such as Proteus mirabilis, with docking studies revealing high binding affinities to relevant enzymes .

Synthesis of Derivatives

The synthesis of 4-(2,6-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one typically involves multi-step organic reactions. The compound can be modified to enhance its bioactivity or to create analogs with improved pharmacological profiles. The presence of the piperidine moiety is particularly noteworthy as it may influence the compound's interaction with biological targets .

Biological Research

Binding Affinity Studies

Studies focusing on the interaction of 4-(2,6-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one with various biological receptors are crucial for understanding its pharmacodynamics. Techniques such as molecular docking and in vitro assays are employed to assess how effectively this compound binds to target proteins or enzymes.

Potential Therapeutic Applications

The structural characteristics of 4-(2,6-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one suggest its potential use in developing new therapeutic agents. Its ability to form complexes with metal ions has been explored for enhancing antitumor activity . The exploration of its derivatives in treating diseases such as cancer and infections highlights its significance in drug discovery.

Materials Science

Polymer Chemistry

The unique properties of 4-(2,6-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one also make it a candidate for applications in materials science. Its structural features may allow it to be incorporated into polymer matrices or used as a building block for synthesizing novel materials with specific mechanical or thermal properties.

Mechanism of Action

The mechanism by which 4-(2,6-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-(2,6-dimethylpiperidine-1-carbonyl)aniline hydrochloride: Shares the piperidine-1-carbonyl group but differs in the core structure.

4-(2,6-dimethylpiperidine-1-carbonyl)pyridine: Similar piperidine substitution but with a pyridine core instead of fluorenone.

Uniqueness

4-(2,6-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one is unique due to its combination of a fluorenone core and a 2,6-dimethylpiperidine-1-carbonyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Biological Activity

4-(2,6-Dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one is a synthetic compound that combines a fluorenone moiety with a piperidine carbonyl group. This compound has attracted interest in medicinal chemistry for its potential biological activities, which are still under investigation. This article summarizes the relevant research findings, case studies, and potential applications of this compound.

Chemical Structure and Properties

The structural characteristics of 4-(2,6-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one include:

- Fluorenone Moiety : Provides stability and reactivity.

- Piperidine Ring : Substituted at the 2 and 6 positions with methyl groups, enhancing its chemical properties.

These features suggest that the compound may interact with various biological targets, leading to diverse pharmacological effects.

The biological activity of 4-(2,6-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one is thought to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact mechanisms remain under investigation, but initial studies indicate possible roles in enzyme inhibition and receptor modulation.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds and their derivatives. For instance:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of fluorenone have shown significant activity against lung carcinoma (A549) and cervical carcinoma (HeLa) cells due to their ability to inhibit tubulin polymerization .

- Antimicrobial Properties : Some fluorenone derivatives have demonstrated antimicrobial activity against various pathogens. A study on Schiff bases derived from fluorenone reported significant antibacterial effects against Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : Compounds structurally related to 4-(2,6-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one have been investigated for their potential to inhibit enzymes involved in cancer progression and inflammation .

Table 1: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.